N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide
Brand Name: Vulcanchem
CAS No.: 329903-75-5
VCID: VC21445350
InChI: InChI=1S/C23H25NO5S/c1-14(25)22-15(2)29-21-12-9-18(13-20(21)22)24(16(3)26)30(27,28)19-10-7-17(8-11-19)23(4,5)6/h7-13H,1-6H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C
Molecular Formula: C23H25NO5S
Molecular Weight: 427.5g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide

CAS No.: 329903-75-5

Cat. No.: VC21445350

Molecular Formula: C23H25NO5S

Molecular Weight: 427.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide - 329903-75-5

Specification

CAS No. 329903-75-5
Molecular Formula C23H25NO5S
Molecular Weight 427.5g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonylacetamide
Standard InChI InChI=1S/C23H25NO5S/c1-14(25)22-15(2)29-21-12-9-18(13-20(21)22)24(16(3)26)30(27,28)19-10-7-17(8-11-19)23(4,5)6/h7-13H,1-6H3
Standard InChI Key NJEQPAYGBLMRRH-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C

Introduction

Structural Features and Chemical Identity

Molecular Composition and Basic Properties

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide belongs to the class of benzofuran derivatives featuring multiple functional groups. The compound can be characterized by the following key properties:

PropertyValueMethod of Determination
Molecular FormulaC23H25NO5SDerived from complete structure
Molecular Weight427.52 g/molCalculated from atomic weights
AppearanceLikely crystalline solidBased on related compounds
Structural ClassificationSubstituted benzofuran derivativeBased on core structure
Functional GroupsBenzofuran, acetyl, sulfonamide, acetamideStructural analysis

The compound shares structural similarities with N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide, which has been documented in chemical databases . The primary difference lies in the substitution patterns, with our target compound containing a 4-tert-butylphenyl group attached to the sulfonyl moiety and an acetamide rather than a butyryl group.

Structural Components Analysis

The molecular structure of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide can be dissected into several key components:

  • Benzofuran core: A bicyclic heterocyclic structure consisting of a benzene ring fused to a furan ring, providing structural rigidity and aromaticity.

  • Position-specific substituents on the benzofuran:

    • 2-position: Methyl group

    • 3-position: Acetyl group

    • 5-position: N-[(4-tert-butylphenyl)sulfonyl]acetamide group

  • Sulfonamide linkage: Forms a bridge between the benzofuran core and the 4-tert-butylphenyl group.

  • Acetamide functionality: Attached to the nitrogen of the sulfonamide group.

The three-dimensional conformation of this molecule is likely influenced by steric interactions between these components, particularly around the sulfonamide nitrogen which serves as a central connecting point in the structure.

Physical and Chemical Properties

Predicted Physicochemical Characteristics

Based on the structural features of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide and information derived from similar compounds, the following physicochemical properties can be anticipated:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon for compounds of this molecular weight
Melting Point140-160°C rangeEstimated from similar benzofuran derivatives
Solubility in WaterPoor (<0.1 mg/mL)Due to hydrophobic moieties
Solubility in Organic SolventsGood in chloroform, DCM, DMSOBased on polarity and functional groups
LogP3.5-4.5Calculated from structure
pKa7-9 (sulfonamide NH)Typical for sulfonamides

The presence of the tert-butyl group likely enhances lipophilicity compared to unsubstituted analogs, while the carbonyl groups from the acetyl and acetamide functionalities provide hydrogen bond accepting sites that influence intermolecular interactions.

Spectroscopic Characteristics

The spectroscopic properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide would be valuable for its identification and characterization:

Infrared Spectroscopy

Expected characteristic bands would include:

  • C=O stretching vibrations: 1680-1730 cm⁻¹ (acetyl and acetamide groups)

  • S=O stretching vibrations: 1320-1140 cm⁻¹ (sulfonamide)

  • Aromatic C=C stretching: 1600-1400 cm⁻¹

  • C-H stretching: 3100-2850 cm⁻¹

These values align with infrared data reported for similar benzofuran derivatives, which show characteristic C=O stretching around 1680-1700 cm⁻¹ and S=O stretching as strong bands in the specified range .

Nuclear Magnetic Resonance Spectroscopy

Predicted ¹H NMR spectral features:

  • Aromatic protons: 7.0-8.5 ppm (complex multiplet patterns)

  • Methyl at position 2 of benzofuran: ~2.5-2.7 ppm (singlet)

  • Acetyl methyl: ~2.6-2.8 ppm (singlet)

  • Acetamide methyl: ~2.0-2.2 ppm (singlet)

  • tert-Butyl protons: ~1.3-1.4 ppm (singlet, 9H)

Predicted ¹³C NMR spectral features:

  • Carbonyl carbons: 165-175 ppm

  • Aromatic carbons: 110-160 ppm

  • Methyl carbons: 10-25 ppm

  • tert-Butyl carbons: 30-35 ppm (quaternary carbon), ~31 ppm (methyl carbons)

The assignment of these signals could be confirmed through 2D NMR techniques such as HMBC and HSQC, similar to the approach used for related benzofuran compounds described in the literature .

Synthesis Approaches and Methodologies

StageReactionKey ReagentsExpected Challenges
1Formation of benzofuran coreSuitable precursors for cyclizationRegioselectivity
2Introduction of acetyl groupFriedel-Crafts acylation or equivalentPositional selectivity
3Amino group introductionNitration followed by reductionControl of substitution pattern
4Sulfonylation4-tert-butylbenzenesulfonyl chloride, baseComplete conversion
5N-acylationAcetyl chloride or acetic anhydrideSelectivity for N-acylation

This synthetic approach would require careful optimization of reaction conditions at each step to ensure high yields and purity of the final product.

Purification and Characterization Methods

For the purification of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide, several techniques would be applicable:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

  • Recrystallization from suitable solvent combinations

  • Preparative HPLC for final purification if necessary

For characterization, a comprehensive approach would involve:

  • Melting point determination

  • Elemental analysis

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments)

  • High-resolution mass spectrometry

  • FTIR spectroscopy

  • X-ray crystallography (if suitable crystals can be obtained)

These methodologies align with the approaches described for the characterization of related benzofuran derivatives in the literature, where techniques such as NMR, IR, and X-ray crystallography have been successfully employed .

Potential ActivityStructural BasisPrecedent in Related Compounds
Enzyme InhibitionSulfonamide groupSulfonamides are known enzyme inhibitors
Anti-inflammatoryBenzofuran scaffoldMany benzofuran derivatives show anti-inflammatory properties
AntimicrobialCombined effect of functional groupsSulfonamides have historical use as antimicrobials
Kinase InhibitionMultiple hydrogen bonding sitesComplex heterocycles often interact with kinase binding pockets

The specific substitution pattern in this compound, particularly the presence of the tert-butylphenyl group, may confer unique binding properties that distinguish it from related analogs.

Synthetic Utility

Beyond potential biological applications, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide could serve as:

  • An intermediate in the synthesis of more complex molecular architectures

  • A model compound for studying reactivity patterns of multi-functionalized benzofurans

  • A structural analog for structure-activity relationship studies

The presence of multiple reactive sites (carbonyl groups, aromatic rings) provides opportunities for further derivatization and modification.

Material Science Applications

Benzofuran-containing compounds have also found applications in materials science:

  • As components in optical materials due to their chromophoric properties

  • In electronic devices, leveraging their electron-rich heterocyclic structures

  • As building blocks for supramolecular assemblies, utilizing their hydrogen bonding capabilities

The specific electronic and structural properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide could potentially be exploited in such applications, though targeted studies would be necessary to evaluate its suitability.

Structure-Activity Relationships and Molecular Design

Key Structural Elements

Understanding the relationship between structure and function for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide requires consideration of several structural elements:

Systematic modification of these elements could generate a series of analogs with potentially different physical, chemical, and biological properties.

Comparison with Related Compounds

Comparing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide with structurally similar compounds provides insight into its unique features:

The closely related compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide shares the same benzofuran core but differs in two key aspects:

  • The presence of an unsubstituted phenyl ring instead of a 4-tert-butylphenyl group

  • A butyryl group instead of an acetyl group on the nitrogen

These differences would likely result in:

  • Altered lipophilicity and solubility profiles

  • Different steric requirements for molecular recognition

  • Modified hydrogen bonding patterns

  • Potentially distinct metabolic stability

Analytical Considerations

Chromatographic Analysis

For the analysis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide, several chromatographic approaches would be suitable:

TechniqueParametersApplication
HPLCC18 column, UV detection at 254-280 nmPurity determination
TLCSilica plates, hexane/ethyl acetateReaction monitoring
Preparative ChromatographyFlash chromatography on silicaPurification

The UV detection would exploit the chromophoric properties of the benzofuran system, which typically shows strong absorption in the 250-350 nm range.

Mass Spectrometric Analysis

Mass spectrometry would be valuable for confirming the molecular identity of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide:

  • Expected molecular ion: m/z 427 (corresponding to C₂₃H₂₅NO₅S)

  • Potential fragment ions:

    • Loss of acetyl group (m/z 384)

    • Cleavage at the sulfonamide bond

    • Fragments associated with the benzofuran core

High-resolution mass spectrometry would provide confirmation of the molecular formula through accurate mass measurement.

X-ray Crystallography

X-ray crystallographic analysis, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]acetamide. This technique has been successfully applied to related benzofuran derivatives as mentioned in the available literature . Crystallographic data would reveal:

  • Bond lengths and angles

  • Conformational preferences

  • Intermolecular interactions in the crystal lattice

  • Potential hydrogen bonding networks

Such information would be valuable for understanding the structural properties that might influence the compound's chemical reactivity and potential biological interactions.

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